![molecular formula C9H21NO2 B2637319 (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361610-19-5](/img/structure/B2637319.png)
(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol
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Overview
Description
“(2S)-butan-2-ol” is a type of secondary alcohol . It’s also known as “tert-Amyl alcohol” or "tert-Pentyl alcohol" .
Molecular Structure Analysis
The molecular structure of “(2S)-butan-2-ol” can be represented as CH3CH2C(CH3)2OH . It’s a structural derivative of butane .Chemical Reactions Analysis
The oxidation of 2-methyl-2-butanol involves hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .Scientific Research Applications
Metabolic Pathways and Biochemical Analysis
Mebeverine, a drug chemically similar to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol, is metabolized into various metabolites that are pivotal for understanding the biochemical pathways and pharmacodynamics. Research demonstrates the metabolization of Mebeverine into MB alcohol (MB-OH) and veratric acid, shedding light on the metabolic pathways of such compounds. The metabolites are mostly excreted as conjugates, providing insights into the drug's pharmacokinetics and its potential interactions within the human body (Kristinsson et al., 1994).
Toxicological Implications
Understanding the toxicological profile and potential for misuse of substances structurally related to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol is crucial. For instance, studies have revealed the intoxication effects and the potential for substance abuse, highlighting the importance of clinical awareness of such compounds. These insights are valuable for both clinical diagnostics and for formulating regulations around these substances (Shimizu et al., 2007).
Chemical Analysis and Detection
The detection of metabolites and chemical derivatives in biological samples is essential for toxicological analysis, forensics, and therapeutic drug monitoring. For example, the detection of specific metabolites of Mebeverine in urine through fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) emphasizes the capabilities and methodologies in chemical analysis pertinent to compounds similar to (2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol (Kraemer et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-[[(2S)-2-hydroxybutyl]-methylamino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPGTXMVQAVAL-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC(CC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN(C)C[C@H](CC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139026624 |
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